cis-1-[(tert-Butoxy)carbonyl]-4-fluoropyrrolidine-3-carboxylic acid
Beschreibung
This compound is a fluorinated pyrrolidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group at position 1 and a carboxylic acid at position 3. The cis configuration indicates that the Boc and fluorine substituents are on the same side of the pyrrolidine ring. Fluorine at position 4 introduces electronegativity and metabolic stability, making the compound valuable in medicinal chemistry as a building block for drug candidates.
Eigenschaften
Molekularformel |
C10H16FNO4 |
|---|---|
Molekulargewicht |
233.24 g/mol |
IUPAC-Name |
(3S,4R)-4-fluoro-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C10H16FNO4/c1-10(2,3)16-9(15)12-4-6(8(13)14)7(11)5-12/h6-7H,4-5H2,1-3H3,(H,13,14)/t6-,7+/m1/s1 |
InChI-Schlüssel |
HEDHHUUQWWXVTC-RQJHMYQMSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)N1C[C@H]([C@H](C1)F)C(=O)O |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)F)C(=O)O |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of cis-1-[(tert-Butoxy)carbonyl]-4-fluoropyrrolidine-3-carboxylic acid typically involves multiple steps, starting from commercially available starting materials. One common approach involves the protection of an amine group with the Boc group, followed by fluorination and carboxylation reactions. The reaction conditions often include the use of bases such as sodium hydroxide and solvents like tetrahydrofuran (THF) or acetonitrile .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or other reduced forms.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry: In organic synthesis, cis-1-[(tert-Butoxy)carbonyl]-4-fluoropyrrolidine-3-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its Boc-protected amine group allows for selective deprotection and further functionalization .
Biology: The compound can be used in the synthesis of biologically active molecules, including potential drug candidates. Its structural features make it a valuable intermediate in the development of pharmaceuticals.
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. It can be used to design and synthesize new drugs with improved efficacy and safety profiles.
Industry: In the chemical industry, cis-1-[(tert-Butoxy)carbonyl]-4-fluoropyrrolidine-3-carboxylic acid is used in the production of specialty chemicals and advanced materials. Its unique reactivity and stability make it suitable for various industrial applications.
Wirkmechanismus
The mechanism of action of cis-1-[(tert-Butoxy)carbonyl]-4-fluoropyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The Boc-protected amine group can be selectively deprotected under acidic conditions, allowing the free amine to participate in further reactions. The fluorine atom can influence the compound’s reactivity and binding affinity to target molecules .
Vergleich Mit ähnlichen Verbindungen
Structural and Physicochemical Properties
The table below compares the target compound with key analogs:
Key Observations:
- Fluorine vs. Hydroxyl (4-F vs. 4-OH) : The fluorine substituent reduces polarity compared to the hydroxyl analog, likely enhancing membrane permeability. However, the hydroxyl analog’s hydrogen-bonding capacity may improve target binding in polar environments .
- Fluorine vs. Ethyl (4-F vs. 4-Ethyl) : The ethyl group increases lipophilicity (logP) significantly, favoring passive diffusion but reducing solubility. Fluorine balances moderate lipophilicity with electronic effects, such as altering the carboxylic acid’s pKa .
- Pyrrolidine vs.
- Boc vs. Cbz Protecting Groups: Boc is cleaved under acidic conditions (e.g., TFA), while Cbz requires hydrogenolysis. This difference influences synthetic strategies for downstream modifications .
Biologische Aktivität
Cis-1-[(tert-Butoxy)carbonyl]-4-fluoropyrrolidine-3-carboxylic acid, with CAS Number 1427501-91-4, is a fluorinated pyrrolidine derivative that has garnered attention due to its potential biological activities. This compound is characterized by its unique structure which includes a tert-butoxycarbonyl group and a fluorine atom that may influence its interaction with biological targets.
The molecular formula of cis-1-[(tert-Butoxy)carbonyl]-4-fluoropyrrolidine-3-carboxylic acid is C10H16FNO4, with a molecular weight of 219.24 g/mol. The compound features several key structural elements that contribute to its biological activity:
| Property | Value |
|---|---|
| Molecular Weight | 219.24 g/mol |
| Boiling Point | Not available |
| Solubility | High GI absorption |
| Blood-Brain Barrier Penetration | Yes |
Antitumor Activity
Research indicates that compounds similar to cis-1-[(tert-Butoxy)carbonyl]-4-fluoropyrrolidine-3-carboxylic acid exhibit significant antitumor properties. For instance, derivatives of fluorinated pyrrolidines have been investigated for their ability to inhibit tumor growth in various cancer models.
In a study evaluating the efficacy of pyrrolidine derivatives, it was found that specific modifications could enhance their inhibitory effects on cancer cell proliferation. The IC50 values for related compounds often fall within the nanomolar range, indicating potent activity against specific cancer cell lines (e.g., HCT116 and KMS-12 BM) .
Enzyme Inhibition
The compound's structure suggests potential as an enzyme inhibitor. Similar pyrrolidine derivatives have been documented as effective inhibitors of dipeptidyl peptidase IV (DPP-IV), an enzyme implicated in glucose metabolism and diabetes management. The inhibition of DPP-IV can lead to increased insulin levels and improved glycemic control, making these compounds relevant in diabetes research .
Case Studies
- Antitumor Efficacy : A study demonstrated that a closely related compound exhibited an IC50 value of 0.64 μM against the MM1.S multiple myeloma cell line, showcasing the potential of fluorinated pyrrolidines in cancer therapy .
- DPP-IV Inhibition : Research on structurally similar compounds indicated significant DPP-IV inhibition with IC50 values ranging from 80 nM to 1 μM, suggesting that cis-1-[(tert-Butoxy)carbonyl]-4-fluoropyrrolidine-3-carboxylic acid may have therapeutic applications in metabolic disorders .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
